(±)19(20)-Dihydroxydocosapentaenoic acid, commonly referred to as (±)19(20)-DiHDPA, is a bioactive lipid metabolite derived from docosahexaenoic acid, an essential omega-3 fatty acid. This compound plays a significant role in various biological processes, particularly in inflammation and neuroprotection. It is produced through enzymatic pathways involving cytochrome P450 enzymes and is involved in the regulation of cellular functions and signaling pathways.
(±)19(20)-DiHDPA is primarily sourced from the metabolism of docosahexaenoic acid, which is abundant in marine oils and certain algae. This compound belongs to the class of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. Oxylipins include a diverse range of metabolites that have been implicated in various physiological and pathological processes, including inflammation, pain, and neurodegeneration.
The synthesis of (±)19(20)-DiHDPA typically occurs through the enzymatic conversion of docosahexaenoic acid by cytochrome P450 enzymes. The process involves the epoxidation of the double bond at the 19th position, followed by hydration to yield the vicinal diol structure characteristic of dihydroxylated fatty acids.
The molecular structure of (±)19(20)-DiHDPA features a long-chain fatty acid backbone with two hydroxyl groups located at the 19th and 20th carbon positions. This structure is crucial for its biological activity.
(±)19(20)-DiHDPA can participate in various biochemical reactions, primarily involving its hydroxyl groups. These reactions include:
The compound's reactivity is influenced by its hydroxyl groups, making it susceptible to modifications that can alter its biological activity and interactions with other biomolecules.
The mechanism of action for (±)19(20)-DiHDPA involves its interaction with specific receptors and enzymes that mediate inflammatory responses and neuroprotective effects.
Research indicates that (±)19(20)-DiHDPA has protective effects against cytokine-induced damage in neuronal cultures, suggesting a role in neuroprotection during inflammatory conditions.
(±)19(20)-DiHDPA, systematically named as (4Z,7Z,10Z,13Z,16Z,19Z)-19,20-dihydroxydocosa-4,7,10,13,16,19-hexaenoic acid, is a dihydroxy derivative of the omega-3 fatty acid docosahexaenoic acid (DHA; 22:6n-3). The "19(20)" notation specifies the position of hydroxylation at carbons 19 and 20. The "(±)" prefix denotes its racemic nature, indicating a 1:1 mixture of R,R and S,S enantiomers at the chiral vicinal diol centers. This stereochemical ambiguity arises from non-enzymatic hydrolysis of the precursor epoxide, 19(20)-epoxydocosapentaenoic acid (EDP), by soluble epoxide hydrolase (sEH) [5] [6]. The molecular formula is C₂₂H₃₄O₄ (molecular weight: 362.5 g/mol), featuring six cis double bonds and two hydroxyl groups [1].
Table 1: Molecular Characteristics of (±)19(20)-DiHDPA
Property | Value |
---|---|
IUPAC Name | (4Z,7Z,10Z,13Z,16Z,19Z)-19,20-Dihydroxydocosa-4,7,10,13,16,19-hexaenoic acid |
Molecular Formula | C₂₂H₃₄O₄ |
Molecular Weight | 362.5 g/mol |
CAS Registry Number | 16061148 |
Stereochemistry | Racemic mixture (R,R and S,S) |
Precursor Epoxide | 19(20)-Epoxydocosapentaenoic acid (EDP) |
The vicinal diol moiety in (±)19(20)-DiHDPA results from the hydrolytic cleavage of the epoxide ring in 19(20)-EDP by sEH. This enzymatic reaction adds a water molecule across the oxirane ring, forming two C-OH bonds with anti stereochemistry. The reaction mechanism involves nucleophilic attack by a water molecule activated by sEH’s catalytic residues (Asp333 and Tyr466 in humans), leading to trans-diaxial opening of the epoxide [5] [8]. The resultant diol exhibits increased polarity (logP ≈ 4.21) compared to its epoxide precursor, significantly altering its membrane permeability and bioactivity. Mass spectrometry (LC-MS/MS) confirms the diol structure via diagnostic fragment ions at m/z 343.2 [M-H₂O+H]⁺ and 149.0 [C₉H₉O₂]⁺, characteristic of dihydroxy-DHA metabolites [4] [8].
DHA metabolism generates structurally diverse bioactive lipids via three primary enzymatic pathways: cytochrome P450 (CYP), lipoxygenase (LOX), and cyclooxygenase (COX). (±)19(20)-DiHDPA belongs to the CYP/sEH pathway-derived diol class, distinguishing it from LOX-derived specialized pro-resolving mediators (SPMs; e.g., resolvins, protectins) and COX-derived prostaglandins. Key structural and functional comparisons include:
Table 2: Structural and Functional Comparison of Key DHA Metabolites
Metabolite | Enzymatic Pathway | Carbon Positions | Key Functions | Bioactivity Context |
---|---|---|---|---|
(±)19(20)-DiHDPA | CYP/sEH | Vicinal diol (C19-20) | Angiogenesis inhibition, Neuroprotection | Tumor growth suppression, Parkinson’s models |
19(20)-EDP | CYP | Epoxide (C19-20) | Anti-angiogenic, VEGFR2 inhibition | Matrigel assays, HUVEC migration |
Protectin D1 (PD1) | 15-LOX | Epoxy-triene (C10,17) | Anti-inflammatory, Neuroprotective | Neuroblastoma cell apoptosis |
Resolvin D1 (RvD1) | 15-LOX/5-LOX | Trihydroxy (C7,8,17) | Inflammation resolution | Depression models, neurogenesis |
4-HDHA | CYP | Hydroxy (C4) | Neurogenesis promotion | Hippocampal progenitor cells |
(±)19(20)-DiHDPA biosynthesis involves a two-step enzymatic cascade:
Inhibiting sEH (e.g., with TPPU) stabilizes 19(20)-EDP, reducing (±)19(20)-DiHDPA formation by >80% in rodent brains. Conversely, DHA supplementation increases both 19(20)-EDP and (±)19(20)-DiHDPA in a dose-dependent manner, as observed in piglet plasma (2.5-fold increase with high-DHA diets) [4] [5].
Non-enzymatic hydrolysis of 19(20)-EDP occurs under acidic conditions (pH < 5) but yields a racemic diol mixture with anti stereochemistry, mirroring enzymatic products. However, this process is kinetically disfavored (rate constant k = 1.2 × 10⁻³ M⁻¹s⁻¹ vs. k = 4.5 × 10⁵ M⁻¹s⁻¹ for sEH catalysis). (±)19(20)-DiHDPA stability is pH-dependent, degrading via β-scission at physiological pH (7.4) to form aldehydes and ketones. LC-MS analyses detect significant degradation after 24h at 37°C, necessitating storage at -80°C with antioxidants [6] [8].
(±)19(20)-DiHDPA modulates neuroinflammation and neuronal survival through multiple pathways:
(±)19(20)-DiHDPA contributes to DHA’s antitumor effects through vascular regulation:
(±)19(20)-DiHDPA is quantified using targeted lipidomics approaches:
Plasma (±)19(20)-DiHDPA serves as a biomarker for:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0